2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid is an organic compound that features a phenyl ring substituted with bromine and fluorine atoms, along with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid typically involves the following steps:
Bromination: The starting material, 2-fluorophenylacetic acid, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination to introduce the fluorine atoms at the 2-position of the phenyl ring and the difluoroacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms on the phenyl ring can form specific interactions with enzymes or receptors, leading to various biological effects. The difluoroacetic acid moiety can also participate in biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a difluoroacetic acid moiety.
2-fluoro-3-bromophenylacetic acid: Similar structure but lacks the difluoroacetic acid moiety.
Phenylboronic acid: A simpler compound with a phenyl ring and a boronic acid group.
Uniqueness
2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the difluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1701870-32-7 |
---|---|
Molecular Formula |
C8H4BrF3O2 |
Molecular Weight |
269 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.